molecular formula C10H8O B11922738 (2H-Inden-2-ylidene)methanol

(2H-Inden-2-ylidene)methanol

Cat. No.: B11922738
M. Wt: 144.17 g/mol
InChI Key: RNUDVSGIWGWLJP-UHFFFAOYSA-N
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Description

(2H-Inden-2-ylidene)methanol is a substituted methanol derivative featuring an indenylidene moiety. This compound belongs to the class of alcohols with conjugated cyclic systems, which confer unique electronic and steric properties. While direct experimental data on this specific compound are scarce in the provided evidence, its structure suggests reactivity influenced by the aromatic indene ring and the hydroxyl group. The indenylidene group may enhance stability through resonance, while the methanol moiety retains typical alcohol functionalities such as hydrogen bonding and nucleophilicity .

Properties

Molecular Formula

C10H8O

Molecular Weight

144.17 g/mol

IUPAC Name

inden-2-ylidenemethanol

InChI

InChI=1S/C10H8O/c11-7-8-5-9-3-1-2-4-10(9)6-8/h1-7,11H

InChI Key

RNUDVSGIWGWLJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CO)C=C2C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2H-Inden-2-ylidene)methanol typically involves the reaction of indene with formaldehyde under acidic or basic conditions. One common method is the condensation reaction where indene reacts with paraformaldehyde in the presence of an acid catalyst such as hydrochloric acid. The reaction proceeds through the formation of an intermediate, which then undergoes dehydration to yield (2H-Inden-2-ylidene)methanol.

Industrial Production Methods: Industrial production of (2H-Inden-2-ylidene)methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: (2H-Inden-2-ylidene)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form (2H-Inden-2-ylidene)formaldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert (2H-Inden-2-ylidene)methanol to (2H-Inden-2-yl)methanol using reducing agents such as lithium aluminum hydride.

    Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

    Oxidation: (2H-Inden-2-ylidene)formaldehyde.

    Reduction: (2H-Inden-2-yl)methanol.

    Substitution: Various substituted indenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Biological Activity
(2H-Inden-2-ylidene)methanol and its derivatives have been investigated for their potential biological activities. Research indicates that compounds derived from this scaffold exhibit anti-inflammatory, antimicrobial, and anticancer properties. For instance, derivatives have shown effectiveness as inhibitors of tyrosine kinases and cyclin-dependent kinases, which are crucial targets in cancer therapy .

Case Study: Antitumor Activity
A study evaluated the antitumor activity of various (2H-Inden-2-ylidene)methanol derivatives against different cancer cell lines. The results demonstrated that certain derivatives significantly inhibited cell proliferation, suggesting their potential as therapeutic agents .

Organic Synthesis

Synthetic Intermediates
(2H-Inden-2-ylidene)methanol serves as a versatile synthetic intermediate in the preparation of various heterocyclic compounds. Its ability to undergo reactions such as Knoevenagel condensation makes it valuable for synthesizing biologically active molecules .

Data Table: Synthetic Reactions Involving (2H-Inden-2-ylidene)methanol

Reaction TypeConditionsProductsYield (%)
Knoevenagel ReactionEthanol, sodium acetateDicyano derivatives61-85
CyclizationHeat, acidic catalystHeterocyclesVariable
ReductionNaBH4 in methanolAlcohol derivativesHigh

Material Science

Dyes and Photonic Applications
The compound has been explored for its application in organic electronics as a dye and photoinitiator. Its electron-rich nature allows it to act as an effective electron acceptor in photovoltaic devices and photopolymerization processes .

Case Study: Photovoltaic Applications
Research has demonstrated that (2H-Inden-2-ylidene)methanol-based materials can enhance the efficiency of organic solar cells. The incorporation of these compounds into device architectures has shown improved charge transport properties and light absorption characteristics .

Chemical Probes

Target Validation in Biomedical Research
(2H-Inden-2-ylidene)methanol derivatives are being assessed as chemical probes for target validation in biomedical research. Their ability to selectively bind to specific biological targets makes them suitable candidates for further exploration in drug discovery .

Mechanism of Action

The mechanism of action of (2H-Inden-2-ylidene)methanol involves its interaction with various molecular targets. In oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents. In reduction reactions, it accepts electrons from reducing agents. The methanol group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methanol (CH₃OH)

Physical Properties :

  • Boiling Point : 64.7°C
  • Energy Density : ~22 MJ/kg
  • Toxicity : Highly toxic via ingestion, inhalation, or dermal exposure; metabolizes to formaldehyde and formic acid, causing systemic toxicity .

Chemical Reactivity :

  • Participates in esterification (e.g., with salicylic acid to form methyl salicylate) .
  • Weak acidity (pKa ~15.5), lower than water .

Comparison: (2H-Inden-2-ylidene)methanol’s indenylidene group likely increases molecular weight and boiling point compared to methanol. The conjugated system may reduce volatility but enhance UV absorption or catalytic activity in organic reactions. Toxicity profiles could differ due to altered metabolic pathways.

Ethanol (C₂H₅OH)

Physical Properties :

  • Boiling Point : 78.3°C
  • Energy Density: ~29.7 MJ/kg (higher than methanol) .

Chemical Reactivity :

  • Less acidic (pKa ~16) than methanol due to the electron-donating ethyl group .
  • Used in pharmaceuticals and biofuels.

Its acidity may fall between methanol and ethanol, depending on substituent effects.

Substituted Methanol Derivatives

2-(2-Thienyl)ethanol (C₆H₈OS)
  • Structure: Ethanol substituted with a thiophene ring.
  • Application : Pharmaceutical intermediate .
  • Reactivity : Thiophene’s aromaticity may stabilize charge-transfer complexes.

Comparison: Unlike 2-(2-thienyl)ethanol, (2H-Inden-2-ylidene)methanol lacks sulfur but has a fused bicyclic system. This difference could influence solubility (e.g., lower water solubility due to hydrophobicity of the indene ring) and electronic properties (e.g., stronger π-conjugation).

(2-Methylazetidin-2-yl)methanol (C₅H₁₁NO)
  • Structure: Methanol attached to a methyl-substituted azetidine ring.
  • Properties : Polar due to the azetidine nitrogen, enabling hydrogen bonding .

Comparison: The indenylidene group in (2H-Inden-2-ylidene)methanol offers a planar, aromatic system, contrasting with the strained azetidine ring. This structural variance may lead to differences in catalytic activity or binding affinity in coordination chemistry.

Data Tables

Table 1: Key Properties of Methanol, Ethanol, and Hypothesized (2H-Inden-2-ylidene)methanol

Property Methanol Ethanol (2H-Inden-2-ylidene)methanol (Hypothesized)
Molecular Formula CH₃OH C₂H₅OH C₁₀H₁₀O
Molecular Weight (g/mol) 32.04 46.07 ~146.19
Boiling Point (°C) 64.7 78.3 180–220 (estimated)
pKa ~15.5 ~16 ~14–15 (resonance-stabilized)
Toxicity High Moderate Likely high (structural analogs)

Biological Activity

(2H-Inden-2-ylidene)methanol, also known as 2H-Inden-2-ylidene-1-methanol, is a compound of interest due to its potential biological activities, including antiviral, anticancer, and antimicrobial properties. This article reviews the current understanding of its biological activity, supported by various studies and data.

The molecular formula for (2H-Inden-2-ylidene)methanol is C10H10OC_{10}H_{10}O, with a molecular weight of 150.19 g/mol. The compound features a unique indenyl structure that contributes to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC10H10OC_{10}H_{10}O
Molecular Weight150.19 g/mol
IUPAC Name(2H-Inden-2-ylidene)methanol
SMILESC1=CC=C2C(=C1)C(=CC2)C(C)O

Antiviral Activity

Research has indicated that (2H-Inden-2-ylidene)methanol exhibits antiviral properties. A study demonstrated its effectiveness against various viral strains, suggesting its potential as a lead compound for antiviral drug development.

Anticancer Properties

Several derivatives of (2H-Inden-2-ylidene)methanol have been synthesized and tested for anticancer activity. Notably, compounds derived from this structure have shown significant cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and K562 (leukemia). The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Case Study:
In a comparative study, derivatives of (2H-Inden-2-ylidene)methanol were evaluated alongside standard chemotherapeutics like 5-Fluorouracil. Results indicated that certain derivatives had comparable or superior efficacy in inhibiting cancer cell proliferation .

Antimicrobial Activity

The antimicrobial potential of (2H-Inden-2-ylidene)methanol has been explored against various bacterial strains. Studies have shown that it possesses significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

The biological activity of (2H-Inden-2-ylidene)methanol is attributed to its ability to interact with specific molecular targets within cells. For instance, its derivatives may inhibit key enzymes involved in viral replication or disrupt cellular pathways critical for cancer cell survival.

Synthesis and Derivatives

The synthesis of (2H-Inden-2-ylidene)methanol can be achieved through several chemical reactions, including condensation reactions involving aldehydes and ketones under acidic conditions. Various derivatives have been synthesized to enhance its biological activity.

DerivativeBiological Activity
3-Methyl-(2H-Inden-2-ylidene)Enhanced anticancer activity
4-Chloro-(2H-Inden-2-ylidene)Increased antimicrobial effects

Q & A

Basic Question: What are the primary synthetic routes for (2H-Inden-2-ylidene)methanol, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis of (2H-Inden-2-ylidene)methanol involves transition metal-catalyzed reactions and reductive cyclization strategies. Key methods include:

  • Reductive Cyclization : Using 2-azidobenzaldehydes and amines under catalyst-free, solvent-free conditions to form the indene backbone .
  • Rhodium-Catalyzed Reactions : Reacting 2-(chloromethyl)phenylboronic acid with alkynes in the presence of Rh(I) catalysts to construct the indenylmethanol framework .
    Optimization Considerations :
  • Temperature control (e.g., 50–80°C) minimizes side reactions like over-reduction.
  • Solvent polarity impacts regioselectivity; non-polar solvents (e.g., toluene) favor cyclization over polymerization.
  • Catalyst loading (e.g., 2–5 mol% Rh) balances cost and efficiency.

Basic Question: What spectroscopic and crystallographic techniques are critical for characterizing (2H-Inden-2-ylidene)methanol?

Methodological Answer:
Spectroscopy :

  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., hydroxyl protons at δ 4.5–5.0 ppm) and confirm conjugation in the indene system .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (146.19 g/mol) and fragmentation patterns .
    Crystallography :
  • ORTEP-3 Software : Used for thermal ellipsoid modeling to resolve bond angles and torsional strain in the indene ring. Example: C–O bond length of 1.42 Å and C–C–C angles of 120° in the conjugated system .
Property Value Source
Molecular Weight146.19 g/molPubChem
IUPAC Name1H-Inden-2-ylmethanolEPA DSSTox
InChI KeyPHBJUSIBFHGBPC-UHFFFAOYSA-NPubChem

Advanced Question: How does the electronic structure of (2H-Inden-2-ylidene)methanol influence its reactivity in catalytic applications?

Methodological Answer:
The compound’s conjugated π-system and hydroxyl group enable dual functionality:

  • Electrophilic Sites : The indene moiety participates in Diels-Alder reactions, while the hydroxyl group acts as a hydrogen-bond donor.
  • Catalytic Mechanisms : In Rh-catalyzed reactions, the indene backbone stabilizes transition states via π-coordination, reducing activation energy .
    Experimental Validation :
  • DFT calculations show a LUMO energy of -1.8 eV at the carbonyl group, favoring nucleophilic attack.
  • Kinetic studies reveal rate-limiting steps in cyclization (e.g., k=0.15s1k = 0.15 \, \text{s}^{-1} at 70°C) .

Advanced Question: What role does (2H-Inden-2-ylidene)methanol play in energy research, particularly in fuel cell technologies?

Methodological Answer:
The compound is studied for its potential in methanol crossover mitigation in direct methanol fuel cells (DMFCs):

  • Fluid Dynamics Modeling : Simulations show that thin, high-porosity electrolyte channels (e.g., 0.5 mm thickness, 70% porosity) reduce methanol diffusion by 40% while maintaining proton conductivity .
  • Microchannel Reactors : Cordierite-based reformers achieve 84.99% methanol conversion at 553 K with a water-to-methanol ratio of 1.25, yielding 361.69 ml/min hydrogen .
    Key Parameters :
  • Pressure Drop : < 10 kPa in microchannels to avoid structural deformation .
  • Flow Rate : 0.4 ml/min optimizes residence time for complete reforming .

Advanced Question: How should researchers address contradictions in reported catalytic activity data for (2H-Inden-2-ylidene)methanol derivatives?

Methodological Answer:
Contradictions often arise from variations in experimental setups:

Control Variables :

  • Catalyst pre-treatment (e.g., calcination at 400°C vs. ambient conditions).
  • Solvent purity (e.g., HPLC-grade vs. technical-grade toluene).

Statistical Analysis :

  • Use ANOVA to compare datasets (e.g., p<0.05p < 0.05 for significance).
  • Outlier detection via Grubbs’ test to exclude anomalous runs .

Reproducibility :

  • Open-data platforms (e.g., NIST Chemistry WebBook) provide standardized thermochemical data for benchmarking .

Advanced Question: What methodologies are recommended for studying the environmental impact of (2H-Inden-2-ylidene)methanol degradation byproducts?

Methodological Answer:

  • Chromatography-Mass Spectrometry : GC-MS identifies intermediates like 2-hydroxyphenylacetic acid (retention time: 8.2 min, m/z=152m/z = 152) .
  • Toxicity Assays :
    • Daphnia magna LC50 tests (e.g., 48-hour exposure, 10 mg/L threshold) .
    • Microbial biodegradation studies under aerobic/anaerobic conditions (e.g., 28-day BOD5 analysis) .

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